molecular formula C11H10ClNO3 B577630 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid CAS No. 1314406-53-5

2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid

Cat. No.: B577630
CAS No.: 1314406-53-5
M. Wt: 239.655
InChI Key: WJMMUJYVKAYTEQ-UHFFFAOYSA-N
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Description

2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C11H10ClNO3 and a molecular mass of 239.65 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropylcarbonyl group, and an amino group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and cyclopropylcarbonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chlorobenzoic acid is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with cyclopropylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Amidation Reactions: The amino group can participate in amidation reactions with carboxylic acids or their derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivative.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.

    Solvents: Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction type.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acid derivatives can be formed.

    Amidation Products: Amides and imides are common products of amidation reactions.

Scientific Research Applications

2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the cyclopropylcarbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Shares the chloro group but lacks the cyclopropylcarbonyl and amino groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the benzoic acid core.

    6-Aminobenzoic Acid: Contains the amino group but lacks the chloro and cyclopropylcarbonyl groups.

Uniqueness

2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(9(7)11(15)16)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMUJYVKAYTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207763
Record name Benzoic acid, 2-chloro-6-[(cyclopropylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-53-5
Record name Benzoic acid, 2-chloro-6-[(cyclopropylcarbonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-6-[(cyclopropylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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